molecular formula C10H10N2O B1270910 4-(2-Methyl-1,3-oxazol-5-yl)aniline CAS No. 89260-50-4

4-(2-Methyl-1,3-oxazol-5-yl)aniline

Cat. No.: B1270910
CAS No.: 89260-50-4
M. Wt: 174.2 g/mol
InChI Key: AZABYWRROKMRRC-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-oxazol-5-yl)aniline is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an aniline group attached to a 2-methyl-1,3-oxazole ring

Scientific Research Applications

4-(2-Methyl-1,3-oxazol-5-yl)aniline has several scientific research applications:

Safety and Hazards

The safety information for “4-(2-Methyl-1,3-oxazol-5-yl)aniline” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1,3-oxazol-5-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human carbonic anhydrases, specifically isoforms such as human carbonic anhydrase II. The nature of these interactions involves inhibition, where this compound acts as an isoform-selective inhibitor, demonstrating varying degrees of inhibition across different isoforms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrases can lead to alterations in pH regulation within cells, impacting metabolic processes and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of carbonic anhydrases, preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity, contributing to its overall temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in inhibiting carbonic anhydrases also influences metabolic pathways related to pH regulation and ion transport .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects. For example, its localization to mitochondria or lysosomes can impact cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives and reduced amine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the aniline and oxazole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZABYWRROKMRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363997
Record name 4-(2-methyl-1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89260-50-4
Record name 4-(2-Methyl-5-oxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89260-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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